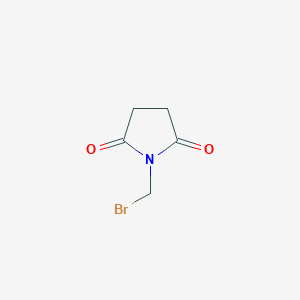

1-(bromomethyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c6-3-7-4(8)1-2-5(7)9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRODOTCDHSCOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482503 | |

| Record name | 2,5-Pyrrolidinedione, 1-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50680-64-3 | |

| Record name | 2,5-Pyrrolidinedione, 1-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromomethyl Pyrrolidine 2,5 Dione

Strategies for the N-Bromomethylation of Pyrrolidine-2,5-dione Systems

N-bromomethylation introduces the reactive bromomethyl group onto the nitrogen atom of the succinimide (B58015) ring. This functionalization is distinct from the use of the well-known reagent N-bromosuccinimide (NBS) for allylic or benzylic brominations. The synthesis of 1-(bromomethyl)pyrrolidine-2,5-dione involves creating a C-N bond and subsequent introduction of bromine, a process for which several methodologies have been developed.

Mechanistic Pathways of N-Alkylation and Bromination Reactions

The synthesis of N-substituted imides, including the title compound, can proceed through several mechanistic pathways.

N-Alkylation: The general N-alkylation of an imide like succinimide typically proceeds via a nucleophilic substitution reaction. The N-H proton of the imide is acidic due to the two adjacent electron-withdrawing carbonyl groups. In the presence of a base such as potassium hydroxide (B78521) or cesium carbonate, the imide is deprotonated to form a resonance-stabilized imide anion. organic-chemistry.org This potent nucleophile then attacks an alkyl halide in a classical SN2 reaction, displacing the halide and forming the N-alkylated imide. organic-chemistry.orgbeilstein-journals.org The choice of solvent is crucial, with polar aprotic solvents like DMF often used to promote SN2 reactions. beilstein-journals.org

N-Bromomethylation: The direct N-bromomethylation of succinimide is a specific case of N-alkylation. A common and efficient pathway involves a two-step sequence that first generates an N-hydroxymethyl intermediate. researchgate.net Succinimide reacts with formaldehyde (B43269) (often from a source like paraformaldehyde) in an addition reaction to form N-(hydroxymethyl)succinimide. In the second step, this alcohol intermediate is subjected to a nucleophilic substitution with a bromine source, such as hydrogen bromide (HBr) in acetic acid. The acidic medium protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion to yield this compound. researchgate.net

Another mechanistic approach involves the use of N-haloimides themselves as reagents for C-H amination under photolytic conditions. While not a direct synthesis of the title compound, a proposed mechanism for related transformations involves the formation of a halogen-bonded electron donor-acceptor complex between a base (like lithium tert-butoxide) and the N-haloimide. nih.gov This complex absorbs light, initiating a single-electron transfer to generate radical intermediates that lead to the final product. nih.gov

Conventional Solution-Phase Synthetic Approaches for N-Bromomethylated Imides

Conventional synthesis relies on well-established solution-phase reactions, often requiring heating and standard workup procedures.

A practical, one-pot solution-phase method for synthesizing N-bromomethyl derivatives of imides involves reacting the parent imide with paraformaldehyde and a 33 wt% solution of HBr in acetic acid. researchgate.net This approach combines the formation of the N-hydroxymethyl intermediate and its subsequent conversion to the N-bromomethyl product in a single step.

A two-step procedure is also common, where the intermediate must be isolated. This involves the S- or N-alkylation of a substrate with chloromethyl pivalate (B1233124) (POMCl) to produce an intermediate pivaloylmethyl derivative. researchgate.net This intermediate is then treated with a solution of HBr in acetic acid to furnish the desired bromomethyl derivative in high yield. researchgate.net

For general N-alkylation of imides, a standard method is to use a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) or acetone, followed by the addition of an alkyl halide and heating for several hours. organic-chemistry.orgbeilstein-journals.org While effective, these methods often require high temperatures and the use of volatile or high-boiling point solvents.

| Method | Reagents | Description | Reference |

| One-Pot N-Bromomethylation | Imide, Paraformaldehyde, HBr in Acetic Acid | A single-step synthesis where the N-hydroxymethyl intermediate is formed and converted in situ. | researchgate.net |

| Two-Step N-Bromomethylation | 1. Substrate, Chloromethyl pivalate; 2. HBr in Acetic Acid | A sequential method involving formation and isolation of a pivaloylmethyl intermediate, followed by bromination. | researchgate.net |

| General N-Alkylation | Imide, Base (e.g., K₂CO₃), Alkyl Halide, Solvent (e.g., DMF) | A classical SN2 reaction involving deprotonation of the imide followed by alkylation. | organic-chemistry.orgbeilstein-journals.org |

Green Chemistry Principles and Sustainable Synthesis Methods for N-substituted Succinimides

Growing environmental concerns have spurred the development of sustainable synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous substances.

One of the most significant green strategies is the use of water as a reaction solvent. An extremely simple synthesis of N-substituted succinimides involves reacting succinic acid with primary amines by stirring in water at 100 °C, completely avoiding the need for catalysts or organic solvents. researchgate.net This method produces a wide variety of N-alkyl and N-aryl succinimides in high yields. researchgate.net The mechanism is believed to proceed directly from the acid and amine without the formation of succinic anhydride (B1165640) as an intermediate. researchgate.net

Another green approach involves using atom-economical catalysts. For instance, a manganese pincer complex has been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, with hydrogen gas as the only byproduct. organic-chemistry.org

| Green Approach | Methodology | Advantages | Reference |

| Aqueous Synthesis | Reaction of succinic acid and primary amines in water at 100 °C. | Avoids organic solvents and catalysts; simple procedure. | researchgate.net |

| Atom Economy | Manganese-catalyzed dehydrogenative coupling of diols and amines. | Produces only H₂ as a byproduct, maximizing atom efficiency. | organic-chemistry.org |

| Solvent-Free Synthesis | Microwave-assisted reaction of succinic anhydride and aniline (B41778). | Eliminates solvent, reduces reaction time, energy efficient. | nih.gov |

Eliminating solvents is a core principle of green chemistry, leading to the exploration of solvent-free and mechanochemical techniques.

Mechanochemistry , which uses mechanical force (e.g., from a ball mill) to induce chemical reactions, has proven effective for the N-alkylation of imides. beilstein-journals.org Reactions conducted under solvent-free ball milling conditions can produce N-alkylated imides in good yields, providing a viable alternative to classical solution-based methods. beilstein-journals.org The method is general for various imides and alkyl halides, often using a base like potassium carbonate (K₂CO₃). beilstein-journals.org In some cases, liquid-assisted grinding (LAG), where a small amount of solvent is added, can further improve reaction efficiency. beilstein-journals.org

Solvent-free thermal methods are also prominent. For example, succinic acid can be used as a novel organo-catalyst for the synthesis of α-amino nitriles under solvent-free conditions at room temperature, showcasing its utility in green methodologies. acgpubs.org

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in modern chemistry for accelerating reactions and improving yields. This technique is particularly effective for the synthesis of N-substituted imides.

The preparation of N-phenylsuccinimide can be achieved by heating a mixture of aniline and succinic anhydride in a domestic microwave oven for just four minutes, a significant reduction from the several hours required for traditional heating. nih.gov This solvent-free method is not only faster but also more energy-efficient. nih.gov The mechanism involves an initial reaction to form an amidoacid, which then undergoes microwave-promoted cyclization to the imide. nih.gov

MAOS has also been applied to the N-alkylation of aromatic cyclic imides using cesium carbonate as a base, demonstrating noteworthy advantages over conventional heating methods. organic-chemistry.org Furthermore, a Lewis acid (TaCl₅-silica gel) catalyzed, solvent-free procedure for preparing imides from their corresponding anhydrides under microwave irradiation has been successfully developed. organic-chemistry.org

Precursor Design and Derivatization Strategies for Pyrrolidine-2,5-dione Ring Formation

The construction of the pyrrolidine-2,5-dione (succinimide) ring is the foundational step for producing derivatives like this compound. A variety of precursors and synthetic strategies are employed to build this five-membered heterocyclic system.

The most direct and widely used method for synthesizing the succinimide ring is the condensation of succinic anhydride with an amine. nih.govresearchgate.net In many cases, this reaction proceeds through an intermediate N-arylsuccinamic acid, which then cyclizes in the presence of a dehydrating agent. researchgate.net A simple thermal method involves heating succinic acid with aqueous ammonia, which forms ammonium (B1175870) succinate (B1194679) in situ. orgsyn.org Continued heating leads to decomposition, dehydration, and distillation to yield succinimide. orgsyn.org

More advanced catalytic systems have been developed to improve efficiency and conditions. Unsupported nanoporous nickel has been used as a heterogeneous catalyst for the synthesis of succinimide from succinic anhydride in water, giving a 93% isolated yield. researchgate.net Similarly, Lewis acids like niobia (Nb₂O₅) have been shown to be effective heterogeneous catalysts for the imidation of succinic anhydride with amines and ammonia. researchgate.net

Alternative strategies start from different acyclic or cyclic precursors. For instance, an N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides provides a route to valuable succinimide derivatives containing dicarbonyl scaffolds. acs.org Additionally, the pyrrolidine (B122466) ring is a common motif in many biologically active compounds and drugs, and its synthesis often starts from precursors like proline or 4-hydroxyproline. mdpi.com However, for the de novo synthesis of the ring, cyclization reactions of acyclic precursors, such as the high-temperature (180 °C) cyclocondensation of dicarboxylic acids with amines, are a key strategy. nih.gov

| Precursor Type | Method | Key Features | Reference(s) |

| Dicarboxylic Acid/Anhydride | Thermal condensation with ammonia/amines | Classical, high-temperature method. | orgsyn.org |

| Dicarboxylic Acid/Anhydride | Reaction with amines in water | Green, catalyst-free approach. | researchgate.net |

| Dicarboxylic Anhydride | Heterogeneous catalysis (e.g., NiNPore, Nb₂O₅) | Improved efficiency, catalyst reusability. | researchgate.netresearchgate.net |

| Itaconimides | NHC-catalyzed Stetter reaction with aldehydes | Forms complex succinimide derivatives. | acs.org |

| Dicarboxylic Acids | High-temperature cyclocondensation with amines | Direct one-step method to N-substituted imides. | nih.gov |

Synthesis of Pyrrolidine-2,5-dione from Succinic Anhydride and Related Precursors

The pyrrolidine-2,5-dione scaffold, commonly known as succinimide, is typically synthesized through the cyclization of succinic acid derivatives with an amine source. Succinic anhydride is a frequently used and commercially available precursor for this transformation. The reaction generally proceeds by heating the anhydride with an appropriate amine, leading to the formation of a succinamic acid intermediate, which then undergoes dehydrative cyclization to form the imide ring.

Several methods have been developed to achieve this cyclization:

Thermal Condensation: A straightforward approach involves heating a dicarboxylic acid, such as succinic acid, with an amine or amino acid at high temperatures (e.g., 180°C) for a period of one to two hours. nih.gov This method is effective but can require harsh conditions.

Reaction with Thionyl Chloride: Succinic acid can be converted to its more reactive intermediate, succinyl chloride, by refluxing with thionyl chloride. ijapbc.com The subsequent addition of an amine to the succinyl chloride results in the formation of the corresponding N-substituted pyrrolidine-2,5-dione. ijapbc.com

From Anthranilic Acid Derivatives: In more complex syntheses, pyrrolidine-2,5-dione moieties have been formed by reacting succinic anhydrides with precursor molecules containing amine functionalities, such as those derived from anthranilic acid, to produce the target imides. researchgate.netrdd.edu.iq

These synthetic strategies are versatile and can be adapted for various substituted pyrrolidine-2,5-diones.

Table 1: Synthesis of Pyrrolidine-2,5-dione Derivatives from Various Precursors

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product Type | Reference |

| Succinic Acid | Aminoacetic Acid | Heat (180°C), 1 h | N-substituted pyrrolidine-2,5-dione | nih.gov |

| Succinic Acid | Thionyl Chloride, then m-chloro aniline | Reflux | 1-(3-chlorophenyl)pyrrolidine-2,5-dione | ijapbc.com |

| Succinic Anhydride | Quinazolinone derivative | N/A | Pyrrolidine-2,5-dione derivative | researchgate.net |

| Dicarboxylic Acids | 1-(2-aminoethyl)-4-arylpiperazines | Heat (180°C), 1.5 h | 1,3-disubstituted pyrrolidine-2,5-diones | nih.gov |

Introduction of Halogen Functionality: Bromination Techniques and Regioselectivity

The introduction of the bromomethyl group onto the nitrogen atom of the pyrrolidine-2,5-dione ring is a critical step in synthesizing this compound. This transformation requires high regioselectivity to ensure the bromine is attached to the methyl group rather than the pyrrolidine ring itself. The most common precursor for this step is N-methylsuccinimide.

The key method for this transformation is free-radical bromination . This type of reaction selectively targets allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediate. youtube.com The methyl group attached to the succinimide nitrogen is analogous to a benzylic position, making it susceptible to radical halogenation.

Wohl-Ziegler Bromination: The Wohl-Ziegler reaction is the classic method for this type of bromination, utilizing N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to UV light. masterorganicchemistry.com

The mechanism proceeds as follows:

Initiation: The initiator (e.g., light) causes homolytic cleavage of a small amount of Br₂, which is present in equilibrium with NBS, to form bromine radicals (Br•). masterorganicchemistry.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of N-methylsuccinimide, forming a resonance-stabilized radical and hydrogen bromide (HBr). youtube.com This step is highly regioselective.

Propagation: The newly formed radical reacts with a molecule of Br₂ (generated from NBS reacting with HBr) to yield the final product, this compound, and another bromine radical, which continues the chain reaction. youtube.com

The use of NBS is advantageous because it maintains a low, constant concentration of bromine in the reaction mixture, which minimizes competitive ionic addition reactions to any potential double bonds in the substrate. masterorganicchemistry.com For the synthesis of this compound, the key is the selective bromination of the N-methyl group, a process where NBS is a highly effective and regioselective reagent. masterorganicchemistry.commissouri.edu

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

Achieving high yield and purity in the synthesis of this compound depends on the careful control and optimization of several reaction parameters, including the choice of catalysts, reagent ratios, and reaction duration.

Catalytic Systems in N-Alkylation and Halogenation Reactions

Catalysts play a crucial role in both the N-alkylation step (to form N-methylsuccinimide, if needed) and the subsequent halogenation.

For N-Alkylation: The N-alkylation of succinimide can be significantly enhanced by various catalytic systems.

Phase-Transfer Catalysis (PTC): Catalysts like Tetrabutylammonium Bromide (TBAB) are highly effective for the N-alkylation of imides with alkyl halides. researchgate.net These reactions can often be performed under solvent-free conditions in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net

Base Catalysis: Strong bases such as cesium carbonate (Cs₂CO₃) in a solvent like anhydrous N,N-dimethylformamide (DMF) can efficiently promote the N-alkylation of cyclic imides at relatively low temperatures (20-70°C). organic-chemistry.org

Metal-Based Catalysis: For N-alkylation using alcohols as the alkylating agent, transition metal catalysts, including those based on ruthenium or nickel nanoparticles, have been developed. nih.govresearchgate.net Iridium complexes have also been shown to catalyze the N-alkylation of related sulfonamides with alcohols. nih.gov

For Halogenation: While the radical bromination of the N-methyl group is typically initiated by UV light or a thermal initiator, certain additives can catalyze or enhance the reactivity of NBS.

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (PTSA) have been used to catalyze the halogenation of ketones with N-halosuccinimides under solvent-free conditions. researchgate.net Similarly, HCl has been used to catalyze NBS-mediated aromatic brominations. researchgate.net

Lewis Base Catalysis: Lewis bases can activate NBS through the formation of halogen bonds, increasing the electrophilicity of the bromine atom. nsf.gov Additives such as mandelic acid have been shown to catalyze aromatic bromination with NBS under aqueous conditions. nsf.govorganic-chemistry.org Triphenylphosphine has also been reported as an effective catalyst for electrophilic bromination using NBS. researchgate.net

Table 2: Catalytic Systems for N-Alkylation and Halogenation

| Reaction Type | Catalyst/System | Substrates | Conditions | Reference |

| N-Alkylation | Tetrabutylammonium Bromide (TBAB) / K₂CO₃ | Imides + Alkyl Halides | Solvent-free | researchgate.net |

| N-Alkylation | Cesium Carbonate (Cs₂CO₃) | Cyclic Imides + Alkyl Halides | Anhydrous DMF, 20-70°C | organic-chemistry.org |

| N-Alkylation | Ru(II)-bis-NHC complex | Amides + Alcohols | dppe co-catalyst | researchgate.net |

| Halogenation | p-Toluenesulfonic Acid (p-TSA) | Ketones + N-halosuccinimides | Solvent-free | researchgate.net |

| Halogenation | Mandelic Acid | Aromatics + NBS | Aqueous, Room Temp. | nsf.govorganic-chemistry.org |

| Halogenation | Triphenylphosphine | Aromatics + NBS | N/A | researchgate.net |

Influence of Reagent Stoichiometry and Reaction Time

The precise control of reagent stoichiometry and reaction time is paramount for maximizing product yield and minimizing the formation of impurities.

Reagent Stoichiometry: In the radical bromination of N-methylsuccinimide with NBS, the molar ratio of the reagents is critical.

Using a slight excess of N-methylsuccinimide can help ensure the complete consumption of NBS, which can be difficult to separate from the product.

Conversely, using a significant excess of NBS should be avoided, as it can lead to the formation of di- and tri-brominated byproducts, reducing the selectivity and purity of the desired monobrominated product. missouri.edu A 1:1 or near 1:1 stoichiometric ratio of N-methylsuccinimide to NBS is often optimal.

In N-alkylation reactions, the stoichiometry of the base and alkylating agent relative to the imide must be carefully controlled. For instance, in PTC-catalyzed reactions, typically 1.2 to 1.5 equivalents of the alkylating agent and a solid base are used to drive the reaction to completion.

Reaction Time: Reaction time must be optimized to ensure complete conversion of the starting material without allowing for product degradation or the formation of byproducts.

N-alkylation reactions using phase-transfer catalysts can be relatively fast, with some reactions occurring spontaneously or completing within 1 to 3 hours. researchgate.net The use of microwave irradiation can significantly shorten reaction times compared to conventional heating. organic-chemistry.org

For radical brominations, the reaction progress should be monitored (e.g., by TLC or GC) to determine the point of maximum product formation. The reaction is typically halted once the starting material is consumed to prevent over-bromination or other side reactions. The time can vary from a few hours to overnight depending on the scale, initiator, and reaction temperature.

Table 3: Effect of Reaction Parameters on Synthesis

| Parameter | Condition | Expected Outcome | Rationale | Reference |

| Stoichiometry | 1:1 ratio of N-methylsuccinimide to NBS | High yield of monobrominated product | Avoids formation of di-brominated byproducts and unreacted starting material. | missouri.edu |

| Stoichiometry | >1 equivalent of alkylating agent | Drives N-alkylation to completion | Ensures the imide is fully converted to the N-alkylated product. | researchgate.net |

| Reaction Time | Shortened time with microwave irradiation | Increased efficiency in N-alkylation | Microwave energy provides rapid and uniform heating, accelerating the reaction rate. | organic-chemistry.org |

| Reaction Time | Monitoring until starting material is consumed | Maximized yield, minimized byproducts | Prevents product degradation or further reaction once the desired conversion is achieved. | masterorganicchemistry.com |

Reactivity and Reaction Mechanisms of 1 Bromomethyl Pyrrolidine 2,5 Dione in Organic Transformations

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group attached to the nitrogen atom of the succinimide (B58015) ring serves as a key electrophilic center. The carbon atom is bonded to a highly electronegative bromine atom, which polarizes the C-Br bond, rendering the carbon susceptible to attack by nucleophiles. This reactivity is central to the role of 1-(bromomethyl)pyrrolidine-2,5-dione as an alkylating agent.

Investigation of SN2 Pathways and Kinetic Studies

Nucleophilic substitution reactions at the primary alkyl halide of this compound are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group, in this case, the bromide ion, departs. libretexts.orgmasterorganicchemistry.com This concerted, single-step process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. masterorganicchemistry.com

The kinetics of SN2 reactions are second-order, meaning the reaction rate is dependent on the concentrations of both the substrate, this compound, and the attacking nucleophile. libretexts.orgyoutube.com The rate equation can be expressed as:

Rate = k[this compound][Nucleophile] mt.com

This dependency means that changes in the concentration of either reactant will directly affect the reaction rate. libretexts.orgyoutube.com For instance, doubling the concentration of the nucleophile would double the reaction rate, assuming the substrate concentration is held constant. libretexts.org

A key stereochemical feature of the SN2 mechanism is the inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com However, as the carbon atom in the bromomethyl group of this compound is prochiral, this inversion does not lead to a change in enantiomers unless a chiral nucleophile is used or the environment is chiral. The attack of the nucleophile occurs from the backside, opposite to the carbon-bromine bond, leading to a predictable stereochemical outcome. masterorganicchemistry.com

| Characteristic | Description |

| Mechanism | Concerted, one-step process. libretexts.org |

| Kinetics | Second-order overall; Rate = k[Substrate][Nucleophile]. libretexts.orgmt.com |

| Rate Determining Step | Bimolecular, involving both substrate and nucleophile. libretexts.orgyoutube.com |

| Stereochemistry | Inversion of configuration at the electrophilic carbon. masterorganicchemistry.com |

| Substrate Structure | Favored for primary alkyl halides like the bromomethyl group. mt.com |

This table summarizes the expected characteristics of nucleophilic substitution reactions on this compound based on the SN2 model.

Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation

As an electrophile, this compound is a valuable synthon for the formation of carbon-carbon bonds. This is particularly evident in reactions with organometallic reagents and in Friedel-Crafts alkylation reactions.

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), are potent nucleophiles that can attack the electrophilic carbon of the bromomethyl group. While Grignard reagents are highly reactive, they are generally not used for SN2 reactions with alkyl halides. masterorganicchemistry.com Less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) are more suitable for this purpose, as they can selectively displace the bromide to form a new carbon-carbon bond, yielding a 1-(alkylmethyl)pyrrolidine-2,5-dione. youtube.comyoutube.com

Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as the alkylating agent in a Friedel-Crafts reaction with aromatic compounds like benzene. mt.comlibretexts.org The Lewis acid facilitates the formation of a carbocation or a carbocation-like complex, which is then attacked by the electron-rich aromatic ring. mt.comlibretexts.org This electrophilic aromatic substitution results in the formation of a 1-(arylmethyl)pyrrolidine-2,5-dione, effectively creating a new carbon-carbon bond between the aromatic ring and the methyl group of the original reagent. nih.gov However, a limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group can activate the aromatic ring towards further substitution. libretexts.org

Radical-Mediated Transformations Utilizing the Bromine Atom

While the C-Br bond allows for nucleophilic substitution, the N-C-Br system in this compound also enables its participation in radical reactions, analogous to the well-known reagent N-bromosuccinimide (NBS).

| Compound | Structure | Reactive Site for Radical Bromination |

| N-Bromosuccinimide (NBS) | O=C(CC1)N(Br)C1=O | N-Br bond |

| This compound | O=C(CC1)N(CH₂Br)C1=O | C-Br bond |

This table compares the structures of NBS and this compound, highlighting the location of the bromine atom.

Allylic and Benzylic Bromination Mechanisms (Analogous to N-Bromosuccinimide)

This compound can serve as a source of bromine radicals for the selective bromination of allylic and benzylic positions, a reaction famously carried out using NBS. The mechanism is a radical chain reaction initiated by light or a radical initiator.

The process begins with the homolytic cleavage of the C-Br bond to generate a bromine radical. This initiation step requires energy, often supplied by UV light or a chemical initiator like AIBN (azobisisobutyronitrile).

Initiation: Br-CH₂-N(CO)₂CH₂CH₂ → Br• + •CH₂-N(CO)₂CH₂CH₂

Propagation: The bromine radical then abstracts a hydrogen atom from an allylic or benzylic position of a substrate, forming a resonance-stabilized allylic or benzylic radical and hydrogen bromide (HBr).

R-H + Br• → R• + HBr

The newly formed organic radical then reacts with another molecule of this compound to yield the brominated product and regenerate the succinimidyl methyl radical, which can propagate the chain. Alternatively, the HBr produced can react with the reagent to generate a low concentration of molecular bromine (Br₂), which then acts as the brominating agent for the organic radical. This latter pathway is the accepted mechanism for NBS brominations, which helps to suppress ionic side reactions like the addition of bromine across a double bond.

R• + Br₂ → R-Br + Br•

The resonance stabilization of the allylic or benzylic radical intermediate is the driving force for the high selectivity of this reaction.

Electron Transfer Processes and Radical Anion Formation

In addition to homolytic cleavage, the bromine atom can participate in electron transfer processes. Under visible light irradiation, N-bromosuccinimide has been shown to act as a precatalyst to generate bromine radicals that can facilitate polarity-reversal catalysis. mt.comresearchgate.net A similar process can be envisaged for this compound. In such a cycle, a bromine radical abstracts a hydrogen atom, and the resulting HBr acts as a hydrogen donor to complete the catalytic cycle. mt.comresearchgate.net This type of process enables reactions that are otherwise disfavored due to mismatched polarities between radical intermediates and substrates. researchgate.net

Transformations Involving the Pyrrolidine-2,5-dione Ring System

The succinimide ring itself is susceptible to nucleophilic attack, primarily at the carbonyl carbons. This can lead to ring-opening reactions, a common transformation for N-substituted succinimides. masterorganicchemistry.com Strong nucleophiles, such as amines and hydroxide (B78521) ions, can attack one of the carbonyl groups, leading to the cleavage of an amide bond and the formation of a linear amide derivative. masterorganicchemistry.com

For example, the reaction of an N-substituted succinimide with hydroxylamine (B1172632) can lead to the formation of hydroxamic acids through the opening of the imide ring. libretexts.orgyoutube.com Similarly, primary and secondary amines readily react with succinimides to yield diamides, often under mild conditions. masterorganicchemistry.com The reactivity of nucleophiles towards the succinimide ring is generally high, with nitrogen nucleophiles being more reactive than oxygen nucleophiles. masterorganicchemistry.com

| Nucleophile | Product of Ring Opening |

| Hydroxylamine (NH₂OH) | N-hydroxybutaneamide derivative libretexts.orgyoutube.com |

| Primary Amines (R-NH₂) | Diamide masterorganicchemistry.com |

| Secondary Amines (R₂NH) | Diamide masterorganicchemistry.com |

| Hydrazines (R-NHNH₂) | Diamide masterorganicchemistry.com |

| Hydroxide (OH⁻) | Succinic acid derivative masterorganicchemistry.com |

This table lists various nucleophiles that can induce the ring-opening of the N-substituted succinimide ring and the resulting products.

These ring-opening reactions provide a pathway to synthesize a variety of functionalized acyclic compounds starting from the cyclic imide structure of this compound, although the reactivity of the bromomethyl group would need to be considered in tandem.

Ring-Opening Reactions and Hydrolysis Studies

The succinimide ring, while generally stable, is susceptible to nucleophilic attack and subsequent ring-opening, particularly under hydrolytic conditions. The mechanism of hydrolysis for N-substituted succinimides typically involves the nucleophilic addition of a hydroxide ion or a water molecule to one of the carbonyl carbons of the imide ring. This leads to the formation of a tetrahedral intermediate, which then undergoes ring cleavage to yield a succinamic acid derivative.

The rate of hydrolysis is significantly influenced by pH. Under alkaline conditions, the concentration of the more nucleophilic hydroxide ion is higher, leading to an increased rate of reaction. Conversely, under acidic conditions, the carbonyl oxygens can be protonated, which can also facilitate nucleophilic attack by water.

It is important to consider that in the case of this compound, the hydrolysis of the C-Br bond can occur concurrently with or subsequent to the ring-opening of the succinimide moiety, leading to a mixture of products. The relative rates of these two processes would depend on the specific reaction conditions.

The potential for neighboring group participation (NGP) by the imide carbonyl oxygen in the solvolysis of the bromomethyl group adds another layer of complexity to its reactivity profile (a concept that will be elaborated upon in the next section). This participation could lead to the formation of a cyclic intermediate, which upon reaction with a nucleophile, could either regenerate the succinimide ring or lead to ring-opened products. wikipedia.orgnih.gov

The following table summarizes the expected products from the hydrolysis of this compound under different conditions, based on general principles of imide and alkyl halide reactivity.

| Condition | Primary Reaction | Expected Major Product(s) |

| Alkaline Hydrolysis (e.g., aq. NaOH) | Nucleophilic attack on carbonyl carbon | N-(bromomethyl)succinamic acid, N-(hydroxymethyl)succinamic acid, succinimide, formaldehyde (B43269) |

| Acidic Hydrolysis (e.g., aq. HCl) | Protonation of carbonyl, followed by nucleophilic attack | N-(bromomethyl)succinamic acid, N-(hydroxymethyl)succinamic acid, succinimide, formaldehyde |

| Neutral Hydrolysis (e.g., water) | Slow hydrolysis of both the imide ring and C-Br bond | N-(bromomethyl)succinamic acid, N-(hydroxymethyl)pyrrolidine-2,5-dione |

Electronic Effects of the Imide Moiety on Reaction Pathways

The imide moiety of this compound exerts significant electronic effects that influence its reaction pathways. The two carbonyl groups attached to the nitrogen atom are strongly electron-withdrawing, which has several important consequences for the molecule's reactivity.

Firstly, the electron-withdrawing nature of the succinimide group significantly activates the adjacent methylene (B1212753) carbon towards nucleophilic substitution. By pulling electron density away from the nitrogen and, inductively, from the bromomethyl group, the carbon atom of the C-Br bond becomes more electrophilic and thus more susceptible to attack by nucleophiles. This effect enhances the rate of SN2 reactions at the bromomethyl carbon.

Secondly, and perhaps more intriguingly, the carbonyl oxygen of the imide can act as an internal nucleophile, leading to neighboring group participation (NGP) in substitution reactions at the bromomethyl carbon. wikipedia.orgnih.gov This phenomenon, also known as anchimeric assistance, involves the intramolecular attack of one of the carbonyl oxygens on the carbon bearing the bromine atom, with the concurrent or subsequent expulsion of the bromide ion. This process would lead to the formation of a transient, five-membered bicyclic acyloxonium ion intermediate.

The plausibility of NGP in the solvolysis of this compound is high, given the proximity and favorable geometry of the imide carbonyl group to the reactive C-Br bond. The reaction pathway can be depicted as follows:

Intramolecular Attack: The lone pair of one of the imide carbonyl oxygens attacks the methylene carbon, displacing the bromide leaving group.

Formation of Acyloxonium Ion: A five-membered bicyclic acyloxonium ion intermediate is formed.

Nucleophilic Attack: An external nucleophile (e.g., a solvent molecule like water or an alcohol) attacks the methylene carbon of the acyloxonium ion.

Product Formation: The ring opens to yield the substitution product, with the succinimide ring either remaining intact or undergoing subsequent hydrolysis depending on the reaction conditions.

Theoretical studies on related pyrrolidine-2,3-dione (B1313883) systems have utilized computational methods like Density Functional Theory (DFT) to investigate reaction mechanisms and electronic effects. beilstein-journals.org While not directly focused on this compound, these studies support the notion that the electronic nature of the substituents on the pyrrolidine (B122466) ring significantly influences the reaction pathways and product selectivity. beilstein-journals.org The strong electron-withdrawing character of the imide functionality is a key determinant of the electrophilicity of adjacent centers and the potential for intramolecular interactions.

Advanced Spectroscopic and Analytical Methodologies for the Research and Characterization of 1 Bromomethyl Pyrrolidine 2,5 Dione

Methodologies for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(bromomethyl)pyrrolidine-2,5-dione. NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the molecule's structure. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The methylene (B1212753) protons of the pyrrolidine-2,5-dione ring are anticipated to appear as a singlet, while the bromomethyl protons will also present as a singlet at a different chemical shift.

Two-dimensional (2D) NMR experiments provide further clarity on the connectivity of atoms within the molecule. researchgate.netyoutube.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. A COSY spectrum would show correlations between adjacent protons, although for this specific molecule with isolated spin systems, such correlations would be absent. An HSQC spectrum, on the other hand, correlates directly bonded proton and carbon atoms, confirming the assignment of signals in the ¹H and ¹³C spectra. researchgate.netyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₂-Br | ~5.5 | ~35 |

| CH ₂-CH ₂ (ring) | ~2.8 | ~30 |

| C=O | - | ~177 |

Note: Predicted values are based on the analysis of similar N-substituted succinimide (B58015) structures.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. The most prominent of these would be the strong absorption bands from the carbonyl (C=O) groups of the dione (B5365651). The carbon-bromine (C-Br) bond will also have a characteristic absorption in the fingerprint region of the spectrum.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (imide) | 1700-1770 | Strong |

| C-N (imide) | 1300-1400 | Medium |

| C-H (alkane) | 2850-2960 | Medium |

| C-Br | 500-600 | Medium-Strong |

Note: These are typical wavenumber ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.orgwikipedia.org For this compound, with a molecular formula of C₅H₆BrNO₂, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) with approximately equal intensity. docbrown.info

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom or cleavage of the bromomethyl group.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. measurlabs.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.orgresearchgate.net For this compound, HRMS would confirm its elemental composition as C₅H₆BrNO₂ by providing a measured mass that is extremely close to the theoretical exact mass. measurlabs.com

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of pyrrolidine-2,5-dione derivatives. researchgate.netsielc.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can be effective for separating the compound from impurities. sielc.com The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For volatile compounds, gas chromatography (GC) coupled with a suitable detector can also be employed for purity analysis.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

The development of robust chromatographic methods is fundamental for the quantitative and qualitative analysis of this compound. However, due to the compound's high reactivity and thermal lability, Liquid Chromatography (LC) is often preferred over Gas Chromatography (GC). researchgate.netchemicalbook.com

Liquid Chromatography (LC): Several High-Performance Liquid Chromatography (HPLC) methods have been successfully developed for the determination of NBS. derpharmachemica.comderpharmachemica.com A common approach involves reversed-phase HPLC (RP-HPLC). One such method utilizes a C18 column with a gradient elution system. researchgate.netderpharmachemica.com The mobile phase typically consists of an aqueous buffer, such as dilute ortho-phosphoric acid, and an organic modifier like acetonitrile. derpharmachemica.com Detection is commonly performed using a photodiode array (PDA) detector at a wavelength around 205 nm. derpharmachemica.com

A key consideration in LC method development for NBS is its instability. The compound can ionize in solution, leading to the formation of succinimide and free bromine. derpharmachemica.com Consequently, methods are often validated to quantify NBS by measuring the concentration of its more stable degradation product, succinimide. derpharmachemica.com

Another advanced LC-based approach is high-performance ion chromatography (HPIC) with suppressed conductivity detection. dntb.gov.uamdpi.com This technique does not measure NBS directly but quantifies its hydrolysis products. The analysis can be performed in two ways: by measuring the bromide ion formed after reduction, or by measuring the 3-carbamoyl propanoic acid ion that results from the alkaline-induced ring-opening of the succinimide product. mdpi.com The measurement of the bromide ion has been shown to be the more selective route. mdpi.com

Below is a table summarizing a developed RP-HPLC method for NBS determination:

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Zorbax XDB C18, 250mm x 4.6mm, 5µm |

| Mobile Phase A | 0.01% v/v Ortho-phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Detector | Photodiode Array (PDA) at 205 nm |

| Quantification | Based on the peak corresponding to Succinimide |

| Table based on data from Kaleemullah et al., 2011. derpharmachemica.com |

Gas Chromatography (GC): Developing a GC method for this compound is challenging due to its limited thermal stability; the compound may decompose at the high temperatures used in the GC inlet and column. chemicalbook.com However, GC is a valuable tool for analyzing volatile and semi-volatile impurities that may be present in NBS samples. thermofisher.com Method development would focus on using a low-temperature program and a highly inert system to minimize on-column degradation. A typical GC method would involve a capillary column, such as a DB-200 or a wax-based column, with helium as the carrier gas. dntb.gov.uathermofisher.com For sensitive analyses, a mass spectrometer (MS) detector would be employed. orientjchem.org

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling

Impurity profiling is a mandatory step in the manufacturing of pharmaceutical ingredients to ensure their safety and efficacy. thermofisher.combiomedres.us Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose. nih.govbiomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the impurity profiling of this compound. It combines the versatile separation of LC with the high sensitivity and specificity of MS, allowing for the detection, identification, and quantification of impurities, even at trace levels. google.comrsc.org A patent for the analysis of the drug voriconazole (B182144) describes an LC-MS method specifically for detecting residual NBS, highlighting its utility in quality control. google.com The method development focuses on achieving good separation between the main component and any potential impurities, which may include starting materials, by-products, and degradation products. wikipedia.orggoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile organic impurities. thermofisher.com In the context of NBS, this could include residual solvents from the synthesis process or volatile degradation products. chemicalbook.combiomedres.us A GC-MS method for impurity profiling involves developing a temperature program that separates all potential volatile compounds, which are then identified based on their mass spectra and retention times. orientjchem.org

Potential impurities in this compound and their analysis method are listed below:

| Potential Impurity | Source | Typical Analytical Technique |

| Succinimide | Unreacted starting material, degradation | LC-MS, HPLC |

| Bromine | Degradation product | Titrimetry, Ion Chromatography (as Bromide) |

| 3-Carbamoylpropanoic acid | Degradation (ring-opening) | LC-MS |

| Dibromosuccinimide | Synthesis by-product | LC-MS |

| Residual Solvents (e.g., Acetic Acid, Acetone) | Synthesis/Purification | GC-MS |

| Table compiled from information in various sources. chemicalbook.comderpharmachemica.commdpi.comlibretexts.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack together in the crystal lattice. orientjchem.orgresearchgate.net

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction analysis has been performed on this compound (NBS), providing precise structural data. researchgate.netresearchgate.net The analysis confirms the five-membered ring structure and provides an accurate measurement of the key N-Br bond length, reported as 1.839(1) Å. researchgate.net

The study of derivatives and co-crystals provides further insight into the structural properties of the succinimide ring and the behavior of the N-Br group. For example, co-crystals of NBS with 4,4'-bipyridine (B149096) have been synthesized and analyzed, revealing how NBS interacts with other molecules to form larger supramolecular structures. rsc.org In a co-crystal with a 2:1 stoichiometric ratio of NBS to 4,4'-bipyridine, the crystal structure is stabilized by a network of non-covalent interactions. rsc.org Similar studies have been conducted on co-crystals of pyrrolidine-2,5-dione (succinimide) with other complex molecules, further illustrating the hydrogen bonding patterns of the imide group. nih.govresearchgate.net

The table below presents key crystallographic data for this compound (NBS) and a co-crystal derivative.

| Parameter | This compound (NBS) | (NBS)₂(4,4'-bipyridine) Co-crystal |

| Formula | C₄H₄BrNO₂ | C₁₈H₁₆Br₂N₄O₄ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/n |

| a (Å) | 7.025(3) | 7.425(2) |

| b (Å) | 9.610(3) | 19.345(3) |

| c (Å) | 9.774(3) | 13.905(3) |

| β (°) ** | 90 | 97.55(2) |

| V (ų) ** | 659.1(4) | 1979.0(7) |

| Z | 4 | 4 |

| Table based on data from a study on halogen bonds in N-halosuccinimides and a study on cocrystals of NBS and 4,4'-bipyridine. rsc.orgresearchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. nih.govrsc.org In the crystal structure of this compound, a particularly significant interaction is the halogen bond. researchgate.netresearchgate.net This is a non-covalent interaction where the electrophilic region on the bromine atom interacts with a nucleophilic atom, in this case, a carbonyl oxygen of a neighboring molecule. researchgate.net

The crystallographic data for NBS reveals a marked intermolecular Br···O interaction with a bond distance of 2.767(1) Å. researchgate.net This distance is significantly shorter than the 3.37 Å sum of the van der Waals radii for bromine and oxygen, indicating a strong interaction. researchgate.net This C=O···Br halogen bond is a dominant feature that links the molecules, inducing a helical arrangement in the crystal packing. researchgate.net

In co-crystal derivatives, the packing is dictated by a more complex interplay of forces. For instance, in the (NBS)₂(4,4'-bipyridine) co-crystal, the crystal structure is stabilized by both halogen bonds and hydrogen bonds. rsc.org The key interactions include:

Halogen Bond (Br···N): A strong interaction between the bromine atom of NBS and a nitrogen atom of the 4,4'-bipyridine molecule.

Hydrogen Bonds (C–H···O): Weaker hydrogen bonds form between the hydrogen atoms of the bipyridine ring and the carbonyl oxygen atoms of NBS molecules. rsc.org

This network of interactions connects the individual molecules into a stable three-dimensional architecture. rsc.org The analysis of these interactions is crucial for crystal engineering, where the goal is to design solids with specific properties by controlling how molecules assemble. rsc.org

The table below summarizes key intermolecular interaction distances found in the crystal structures of NBS and its co-crystal.

| Interaction Type | Molecules Involved | Distance (Å) |

| Halogen Bond | Br···O (in pure NBS) | 2.767(1) |

| Halogen Bond | Br···N (in (NBS)₂(bpy) co-crystal) | 2.879(3) |

| Hydrogen Bond | C–H···O (in (NBS)₂(bpy) co-crystal) | 3.403(4) - 3.515(4) |

| Table based on data from studies on N-halosuccinimides and their cocrystals. rsc.orgresearchgate.net |

Theoretical and Computational Chemistry Studies on 1 Bromomethyl Pyrrolidine 2,5 Dione

Electronic Structure and Bonding Analysis

The electronic characteristics of 1-(bromomethyl)pyrrolidine-2,5-dione are fundamental to understanding its chemical behavior. These properties can be effectively investigated using quantum chemical calculations.

Density Functional Theory (DFT) is a powerful method for determining the optimized geometry and electronic properties of molecules. For the closely related N-bromosuccinimide, DFT calculations have been employed to analyze its vibrational spectra and molecular structure. nih.gov These studies provide a foundation for understanding the electronic environment of the pyrrolidine-2,5-dione ring in the target molecule.

By applying similar DFT methods, such as B3LYP with a 6-311+G(**) basis set, to this compound, key geometric parameters can be predicted. The succinimide (B58015) ring is expected to be nearly planar, with the primary conformational flexibility arising from the rotation around the N-CH2Br bond.

Table 1: Predicted Geometric and Electronic Properties of this compound (Analog-Based)

| Property | Predicted Value | Method/Analog |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP (based on N-substituted succinimides) |

| N-C(O) Bond Length | ~1.40 Å | DFT (from N-bromosuccinimide) nih.gov |

| C=O Bond Length | ~1.22 Å | DFT (from N-bromosuccinimide) nih.gov |

| N-CH2 Bond Length | ~1.48 Å | DFT (general N-alkyl imides) |

| C-Br Bond Length | ~1.95 Å | DFT (typical bromoalkanes) |

Disclaimer: The data in this table is based on computational studies of analogous compounds and serves as an estimation for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. In this compound, the HOMO is likely to be localized on the bromine atom and the lone pairs of the oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bond, indicating that this is the most electrophilic site, prone to nucleophilic attack. nih.govwustl.edu

The energy gap between the HOMO and LUMO is a determinant of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies (Analog-Based)

| Molecular Orbital | Energy (eV) (Approx.) | Description |

| HOMO | -9.5 to -10.5 | Localized on Br and O atoms |

| LUMO | +0.5 to +1.5 | Centered on the C-Br σ* orbital |

| HOMO-LUMO Gap | 10.0 to 12.0 | Indicates moderate kinetic stability |

Disclaimer: These values are estimations based on general principles and calculations on similar haloalkanes and succinimide derivatives.

Conformational Analysis and Dynamics Simulations

The three-dimensional shape and dynamic behavior of this compound are critical for its interactions with other molecules.

The primary source of conformational isomerism in this compound is the rotation around the N-CH2 bond. The succinimide ring itself is relatively rigid but can exhibit slight puckering. researchgate.net Computational methods can map the potential energy surface as a function of the dihedral angle between the succinimide ring and the bromomethyl group. It is anticipated that the lowest energy conformer will have the C-Br bond oriented to minimize steric hindrance with the carbonyl groups of the succinimide ring.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, a key reaction is the nucleophilic substitution at the bromomethyl carbon.

Transition state calculations can be used to determine the energy barriers for proposed reaction pathways. nih.gov For a typical S_N2 reaction involving a nucleophile (e.g., an amine or thiol) attacking the bromomethyl group, DFT calculations can be used to locate the transition state structure and calculate its energy. The calculated activation energy provides a quantitative measure of the reaction rate. It is expected that the reaction would proceed through a backside attack mechanism, typical for S_N2 reactions.

Table 3: Estimated Activation Energies for S_N2 Reaction of this compound with a Generic Nucleophile

| Reaction Step | Description | Estimated Activation Energy (kcal/mol) |

| Nucleophilic Attack | Formation of the C-Nucleophile bond and breaking of the C-Br bond | 15 - 25 |

| Product Formation | Release of the bromide ion and formation of the substituted product | - |

Disclaimer: These are estimated values based on computational studies of similar S_N2 reactions and are highly dependent on the nature of the nucleophile and solvent.

Computational Mapping of Reaction Pathways for Key Transformations

Currently, there is a lack of published research specifically mapping the reaction pathways for key transformations of this compound using computational methods. Such studies would typically involve identifying transition states and intermediates for reactions like nucleophilic substitution at the brominated carbon or reactions involving the succinimide ring.

For analogous compounds, computational mapping helps in understanding the step-by-step mechanism of a reaction, visualizing the energy landscape, and identifying the most favorable reaction routes. This information is crucial for optimizing reaction conditions and predicting product distributions.

Prediction of Activation Energies and Selectivity

Similarly, specific data on the computationally predicted activation energies and selectivity for reactions involving this compound are not found in the available literature. The prediction of activation energies is a key application of computational chemistry, as it allows for the quantitative assessment of reaction feasibility and rates.

These predictions are typically achieved by calculating the energy difference between the reactants and the transition state. By comparing the activation energies for different possible reaction pathways, the selectivity of a reaction (i.e., chemoselectivity, regioselectivity, and stereoselectivity) can be rationalized and predicted. Without dedicated computational studies on this compound, these valuable quantitative insights remain speculative for this specific molecule.

Applications of 1 Bromomethyl Pyrrolidine 2,5 Dione As a Building Block in Organic Synthesis

Synthesis of Complex N-Heterocyclic Compounds and Derivatives

The pyrrolidine-2,5-dione core is a privileged structure found in numerous biologically active compounds and serves as a key component in medicinal chemistry mdpi.comnih.gov. 1-(Bromomethyl)pyrrolidine-2,5-dione provides a direct and efficient route for incorporating this valuable scaffold.

The primary mode of reaction for this compound is nucleophilic substitution at the bromomethyl carbon. The bromine atom is an excellent leaving group, facilitating S_N2 reactions with a diverse range of nucleophiles. This allows for the straightforward synthesis of a library of 1-substituted methylpyrrolidine-2,5-dione derivatives.

Common nucleophiles such as amines, alcohols, and thiols readily displace the bromide to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively masterorganicchemistry.comnih.gov. For instance, primary and secondary amines react to yield N-aminomethyl succinimide (B58015) derivatives, while thiols produce the corresponding thioethers. These reactions are typically high-yielding and proceed under mild conditions, making this building block highly attractive for creating diverse molecular structures.

| Nucleophile Class | Example Nucleophile (Nu-H) | Resulting Product Structure | Bond Formed |

|---|---|---|---|

| Amine | R₂NH |  | C-N |

| Alcohol | R-OH |  | C-O |

| Thiol | R-SH |  | C-S |

| Carboxylate | R-COOH | R) | C-O |

Beyond simple substitution, this compound is instrumental in constructing more intricate polycyclic systems. A powerful strategy involves a sequential reaction where an initial nucleophilic substitution is followed by an intramolecular cyclization event.

A notable example is the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines nih.govresearchgate.net. This process begins with the N-alkylation of a pre-formed pyrrolidine (B122466) adduct using an allyl or cinnamyl bromide, a reaction for which this compound serves as a conceptual precursor for installing the reactive handle. The resulting intermediate, which contains both an aryl halide and a terminal alkene, is then subjected to an intramolecular Heck reaction nih.govresearchgate.net. The palladium-catalyzed cyclization forms a new carbon-carbon bond, effectively stitching the molecule together to create a complex, fused heterocyclic system wikipedia.orgprinceton.edu. The intramolecular Heck reaction is a robust method for forming various ring sizes and can establish congested tertiary and quaternary stereocenters chim.itresearchgate.net. This tandem, one-pot approach highlights the utility of combining simple alkylation chemistry with powerful transition-metal-catalyzed cyclizations to build molecular complexity rapidly nih.govresearchgate.net.

Role in the Synthesis of Advanced Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which functional groups and other building blocks are appended to create molecules for specific applications mdpi.com. This compound is an ideal precursor for such scaffolds due to its defined structure and predictable reactivity.

In chemical biology, bifunctional molecules are designed to bring two biological entities, typically proteins, into close proximity to elicit a specific biological outcome wuxibiology.com. A prominent class of such molecules are Proteolysis-Targeting Chimeras (PROTACs), which consist of a warhead that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two .

This compound serves as a fundamental building block for installing the succinimide-containing portion of these linkers. By reacting with a nucleophilic site on one of the binding motifs, it covalently attaches the linker framework. The other end of the linker can then be elaborated to connect to the second protein binder. The succinimide group itself is a common structural element in bioconjugation chemistry, valued for its stability and synthetic accessibility nih.goviris-biotech.de. This building block provides a reliable method for constructing the central scaffold of these advanced chemical biology tools acs.org.

The principles of using this compound as a building block extend to materials science and catalysis. By attaching the succinimide moiety to specific molecular frameworks, new ligands and functional materials can be designed. For example, it can be used to functionalize larger structures like fullerenes, creating novel pyrrolidine-fullerene derivatives with unique electronic or material properties.

In catalysis, the pyrrolidine ring is a core component of many successful chiral ligands and organocatalysts mdpi.com. The ability to readily append the N-methylsuccinimide unit onto other molecules provides a pathway to novel ligand architectures. These new structures can be screened for catalytic activity, with the succinimide group potentially influencing the steric and electronic properties of the resulting metal complex or catalyst researchgate.net.

Strategies for Diversification and Functionalization at the Bromomethyl Position

The synthetic versatility of this compound can be expanded by chemically modifying the bromomethyl group itself. This functional group interconversion transforms the reagent into a new, distinct building block with different reactive properties, enabling alternative synthetic strategies vanderbilt.eduorganic-chemistry.org.

A primary strategy is the substitution of the bromide with other functional groups via nucleophilic displacement. For example, reaction with sodium azide yields 1-(azidomethyl)pyrrolidine-2,5-dione researchgate.net. The resulting azide is a highly valuable functional group, serving as a linchpin for "click chemistry" via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a cornerstone of bioconjugation and modular synthesis.

Another important transformation is the Arbuzov reaction, where the bromide is displaced by a trialkyl phosphite to form a phosphonate ester researchgate.netgoogle.com. The resulting 1-(phosphonomethyl)pyrrolidine-2,5-dione derivative can be used in Horner-Wadsworth-Emmons reactions to form alkenes or serve as a stable phosphate mimic in medicinal chemistry applications. These transformations significantly broaden the synthetic possibilities originating from a single, simple starting material.

| Reagent | Reaction Type | New Functional Group | Potential Application |

|---|---|---|---|

| Sodium Azide (NaN₃) | Nucleophilic Substitution | Azide (-CH₂N₃) | Click Chemistry, Bio-ligation |

| Trialkyl Phosphite (P(OR)₃) | Arbuzov Reaction | Phosphonate (-CH₂P(O)(OR)₂) | Horner-Wadsworth-Emmons Olefination |

| Sodium Iodide (NaI) | Finkelstein Reaction | Iodide (-CH₂I) | Enhanced Alkylating Agent |

| Potassium Thioacetate (KSAc) | Nucleophilic Substitution | Thioacetate (-CH₂SAc) | Precursor to Thiol (-CH₂SH) |

Derivatization via Coupling Reactions and Cross-Coupling Methodologies

While direct participation of this compound in classic palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira as a primary coupling partner is not extensively documented, its derivatives play a crucial role. The compound is often used to first modify a substrate, which then undergoes cross-coupling.

For instance, in the synthesis of novel thiophene derivatives, 2-methylthiophene can be brominated using N-bromosuccinimide (a related succinimide derivative) to produce 2-bromo-5-(bromomethyl)thiophene. This functionalized thiophene then serves as a substrate in Suzuki cross-coupling reactions with various aryl boronic acids. nih.gov In this context, the succinimide derivative is key to creating the necessary halide functionality for the subsequent C-C bond formation, even though it is not directly part of the final coupled product.

The general scheme for a Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. yonedalabs.com

Table 1: General Parameters for Suzuki-Miyaura Cross-Coupling Reactions

| Parameter | Description |

| Catalyst | Typically a Palladium(0) complex, e.g., Pd(PPh₃)₄ |

| Organoboron Reagent | Aryl or vinyl boronic acids or esters |

| Organohalide | Aryl or vinyl halides (Br, I, Cl) or triflates |

| Base | Required for the activation of the organoboron reagent, e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | A mixture of an organic solvent and water, e.g., Dioxane/H₂O, Toluene/H₂O |

This table presents a generalized overview of the Suzuki-Miyaura reaction conditions.

Similarly, the Heck reaction involves the coupling of an unsaturated halide with an alkene, wikipedia.org and the Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While direct examples using this compound as the halide component are scarce, its role in pre-functionalizing molecules for these powerful synthetic methods is significant.

Introduction of Diverse Chemical Tags and Probes

The reactive nature of the bromomethyl group in this compound makes it a suitable reagent for introducing the succinimide moiety as a chemical tag or as part of a larger probe molecule. This is particularly relevant in the field of bioconjugation, where specific molecules are labeled to study their function or localization.

The succinimide ring is structurally related to maleimide, a well-known reagent for bioconjugation that reacts specifically with thiol groups of cysteine residues in proteins. sb-peptide.com While the bromoacetyl group can also react with sulfhydryls, the use of this compound for this purpose is less common than reagents like N-bromoacetyl-modified peptides. nih.gov

The introduction of a chemical tag can be achieved through the reaction of the bromomethyl group with nucleophilic functional groups on a target molecule, such as amines, thiols, or hydroxyls. This covalent attachment introduces the succinimide ring, which can then be further functionalized or serve as a recognition motif.

For example, a fluorescent probe could be synthesized by first reacting a fluorophore containing a nucleophilic handle with this compound. The resulting succinimide-containing fluorophore could then be used to label biomolecules. This strategy allows for the modular design of chemical probes where the succinimide acts as a linker. nih.gov

Table 2: Common Functional Groups Targeted for Bioconjugation

| Functional Group | Amino Acid Residue(s) | Common Reagent Type |

| Primary Amine (-NH₂) | Lysine, N-terminus | NHS esters |

| Thiol (-SH) | Cysteine | Maleimides, Haloacetyls |

| Carboxyl (-COOH) | Aspartic acid, Glutamic acid, C-terminus | Carbodiimides (e.g., EDC) |

| Hydroxyl (-OH) | Serine, Threonine, Tyrosine | Isocyanates |

This table outlines common reactive groups on biomolecules and the types of chemical reagents used to target them for labeling and tagging.

Derivatives and Analogues of 1 Bromomethyl Pyrrolidine 2,5 Dione: Structure Reactivity Relationships

Synthesis of Analogues with Modified Substituents on the Bromomethyl Group

The synthesis of analogues of 1-(bromomethyl)pyrrolidine-2,5-dione with varied substituents on the bromomethyl group allows for a fine-tuning of the compound's reactivity. While direct synthetic examples for varied substituents on the N-methyl group of this compound are not extensively detailed in the reviewed literature, general principles of N-alkylation of succinimide (B58015) can be applied. The synthesis of N-substituted succinimides is typically achieved through the reaction of succinic anhydride (B1165640) with a primary amine, followed by cyclodehydration. rdd.edu.iq For instance, N-alkyl and N-aryl succinimides can be synthesized by reacting succinic acid with primary amines in hot water. ijapbc.com

To create analogues of this compound, one could envision reacting succinimide with various substituted haloalkanes. For example, using chloroiodomethane (B1360106) could potentially yield 1-(chloromethyl)pyrrolidine-2,5-dione. The synthesis of N-halosuccinimides like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) is well-established and involves the reaction of succinimide with the corresponding halogen. missouri.edubldpharm.com The synthesis of N-(halomethyl) derivatives would likely follow a different pathway, possibly involving the reaction of N-(hydroxymethyl)pyrrolidine-2,5-dione with a halogenating agent.

The reactivity of these analogues would be influenced by the nature of the substituent on the methyl group. Electron-withdrawing groups would be expected to decrease the electron density at the nitrogen atom, potentially affecting the stability and reactivity of the N-CH2Br bond. Conversely, electron-donating groups might enhance the nucleophilicity of the nitrogen, although steric hindrance could also play a significant role.

Investigation of Pyrrolidine-2,5-dione Ring Modifications and their Impact on Reactivity

Research has shown that the synthesis of C-substituted pyrrolidine-2,5-diones is readily achievable. For example, 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives can be synthesized from the reaction of maleic anhydride with aromatic amines, followed by treatment with thionyl chloride. researchgate.net Similarly, various N-methyl derivatives of unsaturated tricyclic imides, which contain the pyrrolidine-2,5-dione motif, have been synthesized to study the effect of substitution on reactivity. organic-chemistry.org

The impact of these ring modifications on reactivity can be understood through several factors:

Inductive Effects: Electron-withdrawing substituents on the ring, such as halogens, would decrease the electron density of the entire ring system, including the nitrogen atom. libretexts.org This would likely make the nitrogen lone pair less available for donation and could weaken the N-CH2Br bond, potentially increasing its reactivity in certain reactions. Conversely, electron-donating groups like alkyl substituents would increase electron density, potentially making the nitrogen more nucleophilic but could also lead to steric hindrance.

Steric Hindrance: Bulky substituents on the ring can sterically hinder the approach of reactants to the N-bromomethyl group, thereby decreasing the reaction rate. The stereochemistry of the substituents can also play a critical role in directing the approach of reagents. nih.gov

Ring Strain: Modifications that alter the conformation and strain of the five-membered ring could impact the bond angles and lengths within the dione (B5365651) structure, which in turn could influence the stability and reactivity of the N-substituent.

Studies on the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones demonstrate that substituents on the ring can have a profound effect on the reactivity and selectivity of reactions involving the imide. researchgate.net While direct kinetic studies on the impact of ring modifications on the reactivity of the N-bromomethyl group are not abundant, the established principles of physical organic chemistry suggest that both electronic and steric effects of ring substituents would be significant. libretexts.orglibretexts.org

Comparative Studies of Reactivity and Selectivity Across Related Halogenated Imides

The reactivity of this compound can be contextualized by comparing it to other N-halogenated imides, most notably N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). These compounds are widely used as halogenating agents, and their reactivity is directly related to the nature of the nitrogen-halogen bond (N-X). researchgate.netresearchgate.net

The general order of reactivity for these N-halosuccinimides in electrophilic halogenation reactions is typically NIS > NBS > NCS. researchgate.net This trend can be attributed to the decreasing electronegativity and increasing polarizability down the halogen group. The N-I bond is the longest and weakest, making NIS the most reactive source of an electrophilic iodine. Conversely, the N-Cl bond is the strongest and least polar, rendering NCS the least reactive of the three. researchgate.netnih.gov

In radical reactions, such as allylic bromination, NBS is a highly effective reagent because it can provide a low, steady concentration of bromine radicals. masterorganicchemistry.comlibretexts.org The reactivity in these reactions is influenced by the bond dissociation energy of the N-X bond and the stability of the resulting halogen radical.

Below is a data table summarizing the comparative reactivity of these related N-halosuccinimides in a representative reaction.

Table 1: Comparative Reactivity of N-Halosuccinimides in the Halogenation of Anisole

| N-Halosuccinimide (NXS) | Reaction Conditions | Relative Reaction Rate | Primary Product | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | FeCl3 in acetonitrile (B52724) | Slow | Chloroanisole | researchgate.net |

| N-Bromosuccinimide (NBS) | FeCl3 in acetonitrile | Moderate | Bromoanisole | researchgate.net |